molecular formula C26H20ClNO5S B407480 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide CAS No. 463353-28-8

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide

Cat. No.: B407480
CAS No.: 463353-28-8
M. Wt: 494g/mol
InChI Key: DCTOCRXDSDUBJE-OVCLIPMQSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a cinnamoyl group, and a sulfonamide moiety

Preparation Methods

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran ring. The synthetic route may include the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl and Methyl Groups: These groups can be introduced via Friedel-Crafts acylation and alkylation reactions.

    Formation of the Sulfonamide Moiety: This involves the reaction of the benzofuran derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Cinnamoyl Group: This step can be carried out through a condensation reaction between the sulfonamide derivative and cinnamoyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-fluorobenzenesulfonamide: This compound has a fluorine atom instead of a chlorine atom, which may affect its reactivity and biological activity.

    N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methoxybenzenesulfonamide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide: The naphthalene ring in this compound may enhance its stability and binding affinity to certain targets.

Properties

IUPAC Name

(E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorophenyl)sulfonyl-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO5S/c1-17(29)26-18(2)33-24-14-11-21(16-23(24)26)28(25(30)15-8-19-6-4-3-5-7-19)34(31,32)22-12-9-20(27)10-13-22/h3-16H,1-2H3/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTOCRXDSDUBJE-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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